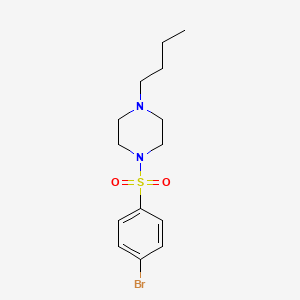

1-(4-Bromophenylsulfonyl)-4-butylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromophenylsulfonyl)-4-butylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromophenylsulfonyl group attached to a butyl-substituted piperazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-butylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenylsulfonyl)-4-butylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylsulfonyl derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

1-(4-Bromophenylsulfonyl)-4-butylpiperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

1-(4-Bromophenylsulfonyl)piperazine: Lacks the butyl group, which may affect its solubility and binding properties.

4-Butylpiperazine: Lacks the bromophenylsulfonyl group, resulting in different chemical reactivity and biological activity.

1-(4-Chlorophenylsulfonyl)-4-butylpiperazine: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and interactions.

Uniqueness: 1-(4-Bromophenylsulfonyl)-4-butylpiperazine is unique due to the presence of both the bromophenylsulfonyl and butyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.

Activité Biologique

1-(4-Bromophenylsulfonyl)-4-butylpiperazine (CAS No. 1199773-16-4) is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a bromophenylsulfonyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BrN3O2S, with a molecular weight of approximately 357.27 g/mol. The canonical SMILES representation is CCCCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br, indicating its structural complexity.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H18BrN3O2S |

| Molecular Weight | 357.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi. The sulfonamide moiety is particularly known for its antibacterial effects, potentially making this compound effective against certain pathogens.

Anticancer Potential

Studies have shown that piperazine derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The presence of the bromophenylsulfonyl group may enhance this effect, although detailed studies are required to elucidate the exact pathways involved.

Case Studies

- Antibacterial Studies : A study conducted on sulfonamide derivatives revealed that compounds with a piperazine structure demonstrated significant activity against Gram-positive bacteria, suggesting a similar potential for this compound.

- Cytotoxicity Assays : In vitro assays indicated that related compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Further investigations are needed to assess the specific efficacy of this compound.

In Vitro Studies

Recent research has focused on evaluating the cytotoxic effects and antimicrobial activities of this compound:

- Cytotoxicity : Cell viability assays using MTT and other colorimetric methods showed that this compound reduces viability in cancer cell lines by inducing apoptosis.

- Antimicrobial Efficacy : Disk diffusion methods indicated zones of inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity |

|---|---|---|

| This compound | Moderate | High |

| Sulfanilamide | High | Moderate |

| Piperazine derivatives | Variable | High |

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-butylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O2S/c1-2-3-8-16-9-11-17(12-10-16)20(18,19)14-6-4-13(15)5-7-14/h4-7H,2-3,8-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWKENUNVGFSCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682089 |

Source

|

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-16-4 |

Source

|

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.